molecular formula C13H20N2O2S B500269 N-(2,4-dimethylphenyl)piperidine-1-sulfonamide CAS No. 838890-04-3

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Cat. No.: B500269
CAS No.: 838890-04-3
M. Wt: 268.38g/mol
InChI Key: FQXYHEGHECDUCK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is a chemical compound offered for research and development purposes. This sulfonamide derivative features a piperidine ring, a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules . Compounds with similar structural motifs, combining sulfonamide groups with N-heterocyclic rings like piperidine, are frequently investigated in pharmaceutical and agrochemical research for their potential biological activities . Research on analogous sulfonamide-piperidine hybrids has demonstrated their value as inhibitors for various enzymes. For instance, such structures have shown potent activity against urease, a key enzyme for the survival of Helicobacter pylori , making them candidates for anti-infective research . Other related sulfonamides have been explored as inhibitors of carbonic anhydrase isoforms (CAIs), which are relevant targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, sulfonamide derivatives incorporating piperidine fragments have displayed significant antibacterial properties against plant pathogens such as Xanthomonas oryzae (Xoo), suggesting potential applications in developing new agrochemical agents . The mechanism of action for such compounds often involves targeted enzyme inhibition, such as dihydropteroate synthase (DHPS) in folate biosynthesis, and can also include disruption of cellular membrane integrity . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-6-7-13(12(2)10-11)14-18(16,17)15-8-4-3-5-9-15/h6-7,10,14H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXYHEGHECDUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sulfonylation Reaction Conditions

The precursor 2,4-dimethylbenzenesulfonyl chloride is synthesized via a solvent-free reaction between meta-xylene and chlorosulfonic acid. The process involves two stages:

  • Initial Sulfonation : Conducted at 0–30°C with slow addition of chlorosulfonic acid to meta-xylene in the presence of anhydrous inorganic additives (e.g., sodium sulfate). This step forms the intermediate sulfonic acid.

  • Sulfonylation : The sulfonic acid undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) at 10–50°C. This step converts the sulfonic acid group into the reactive sulfonyl chloride moiety.

Critical Parameters :

  • Temperature Control : Maintaining temperatures below 50°C prevents side reactions like oxidation of the methyl groups.

  • Additives : Anhydrous sodium sulfate or magnesium sulfate absorbs moisture, ensuring reaction efficiency.

Industrial-Scale Optimization

The patent CN108084062A outlines a scalable protocol yielding 85–87% purity (Table 1). Key industrial adaptations include:

  • Batch Reactors : 50 L reaction kettles with ice-water baths for precise temperature control.

  • Reagent Ratios : A 1:1.2 molar ratio of meta-xylene to chlorosulfonic acid minimizes excess reagent waste.

Table 1: Reaction Conditions and Yields for 2,4-Dimethylbenzenesulfonyl Chloride Synthesis

ExampleAdditiveChlorination ReagentTemperature (°C)Yield (%)
3K₂SO₄PCl₃2085.49
4MgSO₄PCl₅2087.65

Coupling with Piperidine to Form N-(2,4-Dimethylphenyl)Piperidine-1-Sulfonamide

Nucleophilic Substitution Mechanism

The sulfonyl chloride intermediate reacts with piperidine in a nucleophilic substitution reaction. The general mechanism proceeds as follows:

2,4-dimethylbenzenesulfonyl chloride+piperidineThis compound+HCl\text{2,4-dimethylbenzenesulfonyl chloride} + \text{piperidine} \rightarrow \text{this compound} + \text{HCl}

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl and drive the reaction to completion.

  • Stoichiometry : Equimolar amounts of sulfonyl chloride and piperidine ensure full conversion.

Purification and Characterization

Post-synthesis purification involves:

  • Ice-Water Precipitation : Crude product is precipitated in ice water to remove unreacted reagents.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the pure sulfonamide.

  • Crystallization : Ethanol or methanol recrystallization enhances purity (>98%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J=8.1 Hz, 1H), 7.24–7.15 (m, 2H), 2.75 (s, 3H), 2.43 (s, 3H).

  • Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₂₀N₂O₂S [M+H]⁺: 293.12, observed: 293.15.

Industrial Production Methodologies

Continuous Flow Reactor Systems

While not explicitly detailed in the cited sources, industry best practices suggest adopting continuous flow reactors for:

  • Enhanced Heat Management : Exothermic reactions are controlled via integrated cooling loops.

  • Scalability : Multi-ton production capacities with real-time monitoring of reaction parameters.

Waste Mitigation Strategies

  • Reagent Recovery : Distillation reclaims excess chlorosulfonic acid and phosphorus trichloride.

  • Byproduct Neutralization : HCl gas is scrubbed using alkaline solutions to prevent environmental release.

Comparative Analysis of Synthetic Routes

Solvent-Free vs. Traditional Methods

The patent’s solvent-free approach offers advantages over conventional methods (Table 2):

Table 2: Solvent-Free vs. Solvent-Based Synthesis

ParameterSolvent-FreeSolvent-Based (Typical)
Reaction Time5–6 hours8–12 hours
Yield85–87%70–75%
Purity>98%90–95%
Environmental ImpactLowModerate (solvent waste)

Role of Additives

Inorganic additives (e.g., MgSO₄) improve reaction kinetics by:

  • Moisture Absorption : Preventing hydrolysis of chlorosulfonic acid.

  • Catalytic Effects : Stabilizing intermediates during sulfonylation .

Scientific Research Applications

Enzyme Inhibition

The primary application of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide lies in its potential as an enzyme inhibitor . Sulfonamides are known to inhibit enzymes involved in crucial biological processes. This compound has shown promise in inhibiting:

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Dihydropteroate Synthase (DHPS) : Essential for bacterial folate synthesis.

Research indicates that modifications to the piperidine structure can enhance enzyme inhibitory activity, making it a candidate for developing new therapeutic agents against inflammation and bacterial infections.

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is limited, related sulfonamides have demonstrated significant antibacterial properties. These compounds inhibit bacterial growth by targeting DHPS, which is critical for synthesizing folate in bacteria.

Anti-inflammatory Effects

This compound exhibits potential anti-inflammatory effects by modulating immune responses. It influences cellular signaling pathways that regulate the production of pro-inflammatory mediators. This makes it a candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamides with similar structures:

  • Antibacterial Studies : A series of piperidine derivatives were synthesized and evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant inhibitory effects, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
  • Enzyme Inhibition Assays : Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases. The IC50 values indicate that structural modifications can lead to enhanced inhibitory activity .

Table 1: Biological Activities of Related Sulfonamides

Compound NameTarget EnzymeIC50 Value (µM)Activity Type
This compoundCyclooxygenase (COX)TBDAnti-inflammatory
Piperidinyl sulfonamidesDihydropteroate Synthase2.02Antibacterial
Various piperidine derivativesAcetylcholinesterase15.91Neuroprotective

Biological Activity

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a sulfonamide group and a dimethyl-substituted phenyl moiety. Its unique structure contributes to its pharmacological properties, differentiating it from other sulfonamide derivatives.

Biological Activity

1. Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit various enzymes, which is a key aspect of their pharmacological activity. Specifically, this compound has shown promise in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which play critical roles in the production of pro-inflammatory mediators.

2. Antimicrobial Activity:
Research indicates that sulfonamides can exhibit antibacterial properties through inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant inhibitory effects against various bacterial strains .

3. Anti-inflammatory Effects:
The anti-inflammatory potential of this compound is noteworthy. By modulating immune responses and influencing cellular signaling pathways, it may serve as a therapeutic candidate for conditions characterized by chronic inflammation .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with sulfonyl chlorides under controlled conditions to yield the desired sulfonamide derivative. The general reaction can be summarized as follows:

Piperidine+Sulfonyl ChlorideN 2 4 dimethylphenyl piperidine 1 sulfonamide\text{Piperidine}+\text{Sulfonyl Chloride}\rightarrow \text{N 2 4 dimethylphenyl piperidine 1 sulfonamide}

This synthetic route allows for the introduction of various substituents on the piperidine or phenyl rings, potentially enhancing biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamides with similar structures:

  • Antibacterial Studies: A series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. Some derivatives exhibited significant inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
  • Enzyme Inhibition Assays: Compounds bearing piperidine nuclei have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases . The IC50 values for various derivatives indicate that structural modifications can lead to enhanced inhibitory activity.

Table 1: Biological Activities of Related Sulfonamides

Compound NameTarget EnzymeIC50 Value (µM)Activity Type
This compoundCyclooxygenase (COX)TBDAnti-inflammatory
Piperidinyl sulfonamidesDihydropteroate Synthase2.02Antibacterial
Various piperidine derivativesAcetylcholinesterase15.91Neuroprotective

Comparison with Similar Compounds

Key Observations:

Torsion Angles and Ring Tilts : The 2,4-dimethylphenyl group induces a torsion angle (~66.5°) comparable to other dimethyl-substituted sulfonamides, favoring bent conformations that enhance intermolecular hydrogen bonding . In contrast, bulkier substituents (e.g., 4-nitrophenylethyl in W-18) likely alter conformational flexibility, impacting receptor binding .

Pharmacological and Functional Comparisons

  • Bioactivity : Piperidine sulfonamides with nitro or chloro substituents (e.g., W-18, compound 14 in ) show affinity for opioid receptors or apoptotic pathways. The 2,4-dimethylphenyl variant may exhibit distinct selectivity due to reduced electron-withdrawing effects .
  • Synthetic Utility : Unlike N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (a carboxamide analog), sulfonamide derivatives like this compound offer enhanced hydrogen-bonding capacity, which is advantageous in crystal engineering and drug design .

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Sulfonamides

Compound Space Group Hydrogen Bonds (N–H⋯O) Dihedral Angle (°) Reference ID
N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide P 1 2.15 Å (N–H⋯O) 41.0
N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide P 1 2.18 Å (N–H⋯O) 82.1
N-(phenyl)-2,4-dimethylbenzenesulfonamide P 21/c 2.20 Å (N–H⋯O) 67.5–72.9

Q & A

Q. What strategies improve the compound’s metabolic stability for in vivo applications?

  • Methodological Answer : Introduce metabolically resistant groups (e.g., fluorine at para positions) or replace labile bonds (e.g., sulfonamide with sulfonylurea). In vitro hepatic microsomal assays (rat/human) identify major metabolites (LC-MS/MS). Prodrug approaches (e.g., ester prodrugs) enhance bioavailability. Computational QSAR models predict ADME properties .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., DNA gyrase for antimicrobial activity). MD simulations (AMBER, GROMACS) assess binding stability (RMSD <2 Å). Pharmacophore modeling (MOE) identifies critical interactions (e.g., hydrogen bonds with active-site residues). Free-energy calculations (MM-PBSA) rank derivatives by binding affinity .

Q. What crystallographic challenges arise during disorder modeling of the piperidine ring?

  • Methodological Answer : Piperidine ring puckering (e.g., chair vs. boat conformers) creates electron density ambiguities. Use PART commands in SHELXL to model disorder, refining occupancy factors (<50% for minor components). Restraints (DFIX, SIMU) maintain geometric sanity. Validate with residual density maps (peak <0.5 eÅ⁻³) and Hirshfeld surface analysis .

Q. How do substituents on the phenyl ring influence electronic properties and reactivity?

  • Methodological Answer : Hammett plots correlate substituent σ-values with reaction rates (e.g., sulfonamide hydrolysis). DFT calculations (B3LYP/6-311+G**) map frontier orbitals (HOMO/LUMO) and electrostatic potentials. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, while -OCH₃ enhances resonance stabilization. Experimental validation via cyclic voltammetry quantifies redox potentials .

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